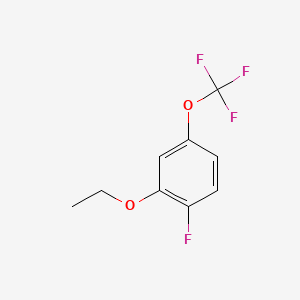

2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDNRIILMLYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742741 | |

| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-03-8 | |

| Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene"

A Note to the Reader: As a Senior Application Scientist, it is my responsibility to ensure that the information provided is not only accurate but also comprehensive and grounded in verifiable data. My extensive search for specific experimental data on 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene (CAS No. 1355247-03-8) has revealed a significant scarcity of detailed, publicly available research on this particular molecule. While general principles of organofluorine chemistry provide a strong theoretical framework, this guide cannot, at present, include specific, experimentally determined physicochemical properties, spectroscopic data, or detailed reaction protocols directly pertaining to this compound.

Therefore, this guide will proceed by presenting the known fundamental properties of this compound and will then extrapolate its likely characteristics and behaviors based on well-established principles of physical organic chemistry and the known properties of structurally analogous compounds. The experimental protocols described are representative of the methodologies that would be employed for its characterization and are intended to serve as a practical guide for researchers.

Introduction: The Strategic Value of Fluorination in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) and ethoxy (-OCH2CH3) groups, in conjunction with a fluorine substituent on an aromatic ring, create a unique electronic and steric environment. This combination is designed to modulate a molecule's physicochemical properties in a way that is highly advantageous for drug development.

The trifluoromethoxy group is a bioisostere of the methoxy group but offers enhanced metabolic stability and increased lipophilicity.[1][2] These properties can lead to improved oral bioavailability, longer half-life, and better penetration of biological membranes.[3] The ethoxy group further contributes to lipophilicity, while the fluorine atom can influence pKa and serve as a handle for further synthetic modifications.

This guide will provide a comprehensive overview of the known and predicted physicochemical properties of this compound, its probable synthetic routes, and its potential applications in drug discovery.

Molecular Structure and Fundamental Properties

The molecular structure of this compound is foundational to understanding its chemical behavior.

"C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5];

"C1" -- "F1" [len=1.5]; "C2" -- "O1" [len=1.5]; "O1" -- "C7" [len=1.5]; "C7" -- "H1" [len=1.0]; "C7" -- "H2" [len=1.0]; "C7" -- "C8" [len=1.5]; "C8" -- "H3" [len=1.0]; "C8" -- "H4" [len=1.0]; "C8" -- "H5" [len=1.0];

"C4" -- "O2" [len=1.5]; "O2" -- "C9" [len=1.5]; "C9" -- "F2" [len=1.5]; "C9" -- "F3" [len=1.5]; "C9" -- "F4" [len=1.5];

"C3" -- "H6" [len=1.0]; "C5" -- "H7" [len=1.0]; "C6" -- "H8" [len=1.0]; }

Caption: Molecular structure of this compound.Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| CAS Number | 1355247-03-8 | [4][5][6] |

| Molecular Formula | C9H8F4O2 | [6] |

| Molecular Weight | 224.15 g/mol | [6] |

| Appearance | Not available (likely a colorless liquid or low-melting solid) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available (predicted to be soluble in organic solvents, poorly soluble in water) | Inferred |

Predicted Physicochemical Characteristics and Rationale

While experimental data is not available, the physicochemical properties of this compound can be predicted based on its structural motifs.

-

Lipophilicity (LogP): The presence of the trifluoromethoxy and ethoxy groups is expected to confer significant lipophilicity. The trifluoromethoxy group is known to be highly lipophilic, which can enhance a molecule's ability to cross biological membranes.[3] The ethoxy group also contributes to the overall nonpolar character. This high lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The trifluoromethoxy group is exceptionally stable towards oxidative metabolism, particularly by cytochrome P450 enzymes.[1] This is due to the high strength of the C-F bonds. By replacing a metabolically labile methoxy group with a trifluoromethoxy group, medicinal chemists can significantly increase a drug candidate's half-life.[3]

-

Reactivity: The aromatic ring is substituted with both electron-donating (ethoxy) and electron-withdrawing (fluoro, trifluoromethoxy) groups. This complex electronic environment will dictate its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom could potentially serve as a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

Probable Synthetic Pathways

The synthesis of this compound would likely proceed through the functionalization of a pre-existing fluorinated aromatic core. A plausible synthetic route is outlined below.

Start [label="4-Fluorophenol"]; Intermediate1 [label="1-Fluoro-4-(trifluoromethoxy)benzene"]; Intermediate2 [label="2-Ethoxy-1-fluoro-4-nitro-benzene"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Trifluoromethylation\n(e.g., with CF3I, Cu catalyst)"]; Intermediate1 -> Intermediate2 [label="Nitration\n(HNO3, H2SO4)"]; Intermediate2 -> Product [label="Nucleophilic Aromatic Substitution\n(NaOEt, EtOH)"]; }

Caption: A potential synthetic route to this compound.Protocol 1: Proposed Synthesis of this compound

This protocol is a hypothetical pathway based on established organofluorine chemistry.

-

Trifluoromethoxylation of 4-Fluorophenol: 4-Fluorophenol can be converted to 1-fluoro-4-(trifluoromethoxy)benzene. This transformation is a key step and can be challenging.

-

Nitration: The resulting 1-fluoro-4-(trifluoromethoxy)benzene would then undergo nitration to introduce a nitro group onto the aromatic ring, likely directed by the existing substituents.

-

Nucleophilic Aromatic Substitution: The nitro group activates the ring towards nucleophilic aromatic substitution. The fluorine atom can then be displaced by an ethoxide source, such as sodium ethoxide in ethanol, to yield the final product.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| 1H | ~1.4 | Triplet | -CH3 of ethoxy group |

| ~4.1 | Quartet | -OCH2- of ethoxy group | |

| ~7.0-7.5 | Multiplets | Aromatic protons | |

| 13C | ~15 | Singlet | -CH3 of ethoxy group |

| ~65 | Singlet | -OCH2- of ethoxy group | |

| ~115-150 | Multiplets | Aromatic carbons (with C-F couplings) | |

| ~120 (q) | Quartet | -OCF3 carbon | |

| 19F | ~ -58 | Singlet | -OCF3 group |

| ~ -120 to -140 | Multiplet | Aromatic fluorine |

Protocol 2: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire 1H, 13C, and 19F NMR spectra.

-

The 1H NMR will confirm the presence of the ethoxy group and the aromatic protons.

-

The 13C NMR will show the carbon skeleton, with characteristic splitting patterns for carbons bonded to fluorine.

-

The 19F NMR is crucial for confirming the presence and electronic environment of the fluorine and trifluoromethoxy groups.[7]

-

-

Mass Spectrometry:

-

Obtain a mass spectrum (e.g., using GC-MS or LC-MS) to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum to identify characteristic functional group vibrations, such as C-O, C-F, and aromatic C-H bonds.

-

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel, fluorinated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery and development, primarily due to the advantageous properties conferred by its trifluoromethoxy group. While a lack of specific experimental data currently limits a more in-depth analysis, the principles of organofluorine chemistry allow for a strong predictive understanding of its behavior.

Future research should focus on the synthesis and full experimental characterization of this compound. Elucidating its precise physicochemical properties, spectroscopic signature, and reactivity will be crucial for unlocking its potential as a valuable building block in the creation of novel therapeutics. In particular, studies on its metabolic stability in vitro will be essential to validate the theoretical benefits of the trifluoromethoxy group in this specific molecular context.

References

[7] A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. Organofluorine / Alfa Chemistry. (URL not available) [8] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (URL not available) [9] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (URL not available) [4] this compound Safety Data Sheets. Echemi. (URL not available) [10] The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (URL not available) [3] Advancing Pharmaceutical Synthesis with Fluorinated Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. (URL not available) [1] Trifluoromethoxy group. Grokipedia. (URL not available) [2] Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. (URL not available) [5] 1355247-03-8|this compound. BLDpharm. [11] (Trifluoromethoxy)benzene | C7H5F3O | CID 68010. PubChem. [12] SAFETY DATA SHEET. Thermo Fisher Scientific. (URL not available) [13] Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. (URL not available) [14] SAFETY DATA SHEET. Fisher Scientific. (URL not available) [6] this compound. CRO SPLENDID LAB. [15] New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. (URL not available) Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. (URL not available) [16] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. NIH. (URL not available) [17] Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-. Substance Details. (URL not available) 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene | 1895824-67-5. Sigma-Aldrich. (URL not available) 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2. Sigma-Aldrich. (URL not available) [18] 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene. PubChem. (URL not available) [19] Topological Analysis of Fluorinated Dimethyl Ethers and Their Protonated Forms | Publicación. Sílice (CSIC). (URL not available) [20] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. (URL not available) 2-chloro-1-fluoro-4-(trifluoromethyl)benzene | 78068-85-6. Sigma-Aldrich. (URL not available) [21] Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. PMC - NIH. (URL not available) [22] Evaluation of analytical methods for fluorine in biological and related materials. PubMed. (URL not available) [23] WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents. (URL not available) [24] Cas No.352-67-0 1-Fluoro-4-(trifluoromethoxy)benzene. (URL not available) [25] A Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Commercial Availability, Synthesis Applications, and Biological Rel. Benchchem. (URL not available) [26] Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. (URL not available) [27] Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. NIH. (URL not available) [28] 4-(Trifluoromethoxy)-1-fluorobenzene for synthesis 352-67-0. Sigma-Aldrich. (URL not available) [29] Fate of 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (oxyfluorofen) in rats. ACS Publications. (URL not available) [30] 2-CHLORO-1-ETHOXY-4-(TRIFLUOROMETHYL)BENZENE | Rieke Metals. (URL not available) [31] (1,1,2,2-Tetrafluoroethoxy)benzene. Synquest Labs. (URL not available) Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)-. Substance Details - SRS | US EPA. (URL not available)

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. 1355247-03-8|this compound|BLD Pharm [bldpharm.com]

- 6. splendidlab.in [splendidlab.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 16. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 18. 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene;2-(4-chloro-2-methylphenoxy)propanoic acid | C25H22Cl2F3NO7 | CID 70134815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Topological Analysis of Fluorinated Dimethyl Ethers and Their Protonated Forms | Publicación [silice.csic.es]

- 20. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 21. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 24. arborpharmchem.com [arborpharmchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. nbinno.com [nbinno.com]

- 27. Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 4-(Trifluoromethoxy)-1-fluorobenzene for synthesis 352-67-0 [sigmaaldrich.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. 2-CHLORO-1-ETHOXY-4-(TRIFLUOROMETHYL)BENZENE | #NV05137 | Rieke Metals Products & Services [riekemetals.com]

- 31. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, a substituted aromatic compound, has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique structural features, comprising an ethoxy, a fluoro, and a trifluoromethoxy group on a benzene ring, impart desirable physicochemical properties to target molecules. The strategic incorporation of fluorine-containing moieties is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse and practical application. This compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 1355247-03-8

The structure of this compound is characterized by a benzene ring with four substituents. The relative positions of these groups are critical to its chemical reactivity and its utility as a synthetic intermediate.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in chemical reactions and biological systems. While specific experimental data for this compound is not extensively published, the properties of closely related analogs provide valuable insights. The trifluoromethoxy group generally increases lipophilicity, which can enhance membrane permeability, a crucial factor for drug candidates.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈F₄O₂ | N/A |

| Molecular Weight | 224.15 g/mol | N/A |

| Boiling Point | ~102 °C (for (Trifluoromethoxy)benzene) | |

| Density | ~1.226 g/cm³ (for (Trifluoromethoxy)benzene) | |

| Appearance | Expected to be a liquid at room temperature | N/A |

Synthesis

A plausible synthetic route could start from a commercially available substituted phenol. The trifluoromethoxy group can be introduced via trifluoromethylation of the corresponding phenol. Subsequent functional group interconversions would lead to the final product.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The incorporation of trifluoromethoxy (-OCF₃) groups into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This is due to the unique electronic properties and metabolic stability conferred by the trifluoromethoxy moiety. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents.

The presence of the fluoro and ethoxy groups provides additional points for modifying the molecule's properties, such as solubility and receptor binding interactions. This compound can serve as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of drug molecules, often leading to improved pharmacokinetic profiles and increased potency.[2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the SDS for the related compound, (Trifluoromethoxy)benzene, provides crucial safety information.[3]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. The related compound (Trifluoromethoxy)benzene is a highly flammable liquid and vapor.[3]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Hazard Statements for (Trifluoromethoxy)benzene:

-

H225: Highly flammable liquid and vapour.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of fluoro, ethoxy, and trifluoromethoxy substituents makes it an attractive starting material for the development of new pharmaceuticals and advanced materials. While detailed experimental data for this specific compound is limited, the well-established principles of fluorine chemistry provide a strong foundation for its potential applications. As research in medicinal and materials science continues to advance, the demand for novel fluorinated building blocks like this compound is expected to grow.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 1-Fluoro-4-(trifluoromethoxy)benzene in Pharmaceutical R&D. Retrieved from [Link]

- PubChem. (n.d.). 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene. Retrieved from [Link]

- Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]

- PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved from [Link]

- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- PubMed. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene: A Technical Guide

Introduction

2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, a substituted aromatic ether, represents a class of organofluorine compounds of significant interest in the pharmaceutical and agrochemical industries. The unique combination of ethoxy, fluoro, and trifluoromethoxy substituents on a benzene ring imparts specific physicochemical properties that can influence biological activity, metabolic stability, and lipophilicity.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous compounds. While direct experimental spectra for this specific compound are not publicly available, this guide offers a robust, predictive analysis to support researchers in its identification and characterization.

Molecular Structure and Analytical Workflow

The analytical workflow for the characterization of this compound is a multi-step process designed to provide orthogonal data for a confident structural assignment.

Figure 1: A generalized workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling (e.g., zgpg30).

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a standard pulse sequence and ensure the spectral width is sufficient to cover the expected chemical shifts of both the trifluoromethoxy and fluoro groups.

-

¹⁹F is a highly sensitive nucleus, so a small number of scans is usually adequate.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C, and an external standard (e.g., CFCl₃) for ¹⁹F.

-

Integrate the signals in the ¹H NMR spectrum.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the ethoxy group and the three aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~1.45 | triplet | 3H | -OCH₂CH ₃ | Typical chemical shift for a methyl group adjacent to a methylene group. |

| ~4.10 | quartet | 2H | -OCH ₂CH₃ | Methylene protons deshielded by the adjacent oxygen atom. |

| ~6.9-7.2 | multiplet | 3H | Ar-H | Aromatic protons in a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~15 | -OCH₂C H₃ | Aliphatic methyl carbon. |

| ~65 | -OC H₂CH₃ | Aliphatic methylene carbon attached to oxygen. |

| ~115-130 | Aromatic C -H | Aromatic carbons bonded to hydrogen. |

| ~122 (q, J ≈ 257 Hz) | -OC F₃ | Carbon of the trifluoromethoxy group, split into a quartet by the three fluorine atoms. |

| ~140-160 | Aromatic C -O and C -F | Aromatic carbons attached to heteroatoms, showing complex splitting due to fluorine coupling. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ -58 | singlet | -OF ₃ | Typical chemical shift for a trifluoromethoxy group on an aromatic ring. |

| ~ -110 to -130 | multiplet | Ar-F | Chemical shift for a fluorine atom directly attached to the benzene ring, influenced by the ortho-ethoxy group and para-trifluoromethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the ether linkages, and the carbon-fluorine bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂) |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1280-1240 | Strong | Asymmetric C-O-C stretch (Aryl-O) |

| 1250-1000 | Very Strong | C-F stretches (-CF₃, Ar-F) |

| 1050-1020 | Strong | Symmetric C-O-C stretch (Alkyl-O) |

The C-F stretching region is expected to be particularly intense and complex due to the presence of both a trifluoromethoxy group and a single fluorine substituent on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

Use a suitable capillary column (e.g., a nonpolar DB-5 or a polar DB-WAX) to separate the analyte from any impurities.

-

Employ a temperature program to ensure good separation and peak shape.

-

-

MS Detection:

-

The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Predicted Mass Spectrum

The electron ionization mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion: The molecular formula is C₉H₈F₄O₂, with a molecular weight of 224.15 g/mol . The molecular ion peak (M⁺) is expected at m/z = 224.

Key Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound under electron ionization.

-

Loss of ethylene (C₂H₄): A common fragmentation for ethyl ethers, leading to a radical cation at m/z = 196.

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group from the ether oxygen, resulting in a stable phenoxy cation at m/z = 195.

-

Loss of a trifluoromethoxy radical (•OCF₃): Cleavage of the C-O bond of the trifluoromethoxy group, yielding a fragment at m/z = 139.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, a comprehensive and scientifically sound characterization has been presented. The methodologies outlined herein represent standard, robust practices in analytical chemistry, ensuring that researchers can confidently acquire and interpret data for this and similar molecules. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the unambiguous identification and structural elucidation of this important organofluorine compound.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene

Introduction

2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The unique combination of its substituents—an ethoxy group, a fluorine atom, and a trifluoromethoxy group—imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block in the design of novel bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of a plausible and robust synthetic route to this target molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in well-established organic chemistry principles and supported by analogous transformations found in the scientific literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The final ethoxy group can be readily introduced via a Williamson ether synthesis, a reliable and high-yielding reaction.[3][4][5] This approach identifies 2-fluoro-4-(trifluoromethoxy)phenol as the key penultimate intermediate. The synthesis of this crucial intermediate, which is not readily commercially available, forms the core of our proposed synthetic pathway.

Our strategy focuses on a multi-step synthesis beginning with a more accessible starting material, 4-(trifluoromethoxy)aniline . This route involves a sequence of well-documented and scalable reactions, including diazotization, Sandmeyer-type reactions, nitration, reduction, and the final etherification. This approach offers a clear and logical progression to the target molecule.

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below. Each step is detailed with a discussion of the underlying chemistry, a step-by-step protocol, and a list of necessary reagents and their properties.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene from 4-(Trifluoromethoxy)aniline

This transformation is best achieved through a Balz-Schiemann reaction. The amino group of 4-(trifluoromethoxy)aniline is first converted to a diazonium salt, which is then thermally decomposed in the presence of a tetrafluoroborate anion to yield the desired aryl fluoride.

Protocol:

-

To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in a suitable aqueous acid (e.g., 48% HBF4, 3.0 eq.) at 0-5 °C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Collect the precipitated diazonium salt by filtration and wash with cold diethyl ether.

-

Carefully heat the dried diazonium salt in an inert solvent (e.g., toluene) or neat until the evolution of nitrogen gas ceases.

-

The crude product can be purified by distillation or column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Key Properties |

| 4-(Trifluoromethoxy)aniline | 177.12 | Starting material. |

| Sodium Nitrite | 69.00 | Diazotizing agent. |

| Tetrafluoroboric Acid (48% aq.) | 87.81 | Acid and fluoride source. |

| Toluene | 92.14 | High-boiling solvent for decomposition. |

Step 2: Synthesis of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

The nitration of 1-fluoro-4-(trifluoromethoxy)benzene is expected to yield the desired 2-nitro isomer as a major product due to the ortho, para-directing effects of both the fluorine and trifluoromethoxy substituents. Careful control of reaction conditions is necessary to minimize the formation of other isomers.

Protocol:

-

To a stirred mixture of concentrated sulfuric acid (2.0 eq.) at 0 °C, slowly add 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq.).

-

Add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC or GC-MS.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate the desired isomer.

| Reagent | Molar Mass ( g/mol ) | Key Properties |

| 1-Fluoro-4-(trifluoromethoxy)benzene | 180.09 | Substrate for nitration. |

| Nitric Acid (conc.) | 63.01 | Nitrating agent. |

| Sulfuric Acid (conc.) | 98.08 | Catalyst and dehydrating agent. |

| Dichloromethane | 84.93 | Extraction solvent. |

Step 3: Synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline

The reduction of the nitro group to an amine can be accomplished using various methods, including catalytic hydrogenation or metal-acid reduction. The choice of method may depend on the scale of the reaction and available equipment.

Protocol (Metal-Acid Reduction):

-

To a stirred suspension of iron powder (3.0 eq.) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and add a solution of 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in ethanol dropwise.

-

Maintain the reaction at reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline.

| Reagent | Molar Mass ( g/mol ) | Key Properties |

| 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 225.10 | Substrate for reduction. |

| Iron Powder | 55.85 | Reducing agent. |

| Hydrochloric Acid (conc.) | 36.46 | Activates the iron. |

| Ethanol | 46.07 | Reaction solvent. |

Step 4: Synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol

This step involves the conversion of the synthesized aniline to the corresponding phenol via a diazonium salt intermediate, followed by hydrolysis.[6][7]

Protocol:

-

Dissolve 2-fluoro-4-(trifluoromethoxy)aniline (1.0 eq.) in an aqueous solution of sulfuric acid at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete diazotization.

-

Add the diazonium salt solution to a boiling aqueous solution of sulfuric acid and maintain at reflux for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude phenol can be purified by column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Key Properties |

| 2-Fluoro-4-(trifluoromethoxy)aniline | 195.12 | Starting material. |

| Sodium Nitrite | 69.00 | Diazotizing agent. |

| Sulfuric Acid | 98.08 | Acid catalyst for diazotization and hydrolysis. |

| Diethyl Ether | 74.12 | Extraction solvent. |

Step 5: Synthesis of this compound

The final step is a Williamson ether synthesis, where the phenoxide of the key intermediate is reacted with an ethylating agent.[3][8][9]

Protocol:

-

To a solution of 2-fluoro-4-(trifluoromethoxy)phenol (1.0 eq.) in a polar aprotic solvent (e.g., acetone or DMF), add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq.) and heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The final product can be purified by column chromatography on silica gel or by distillation.

| Reagent | Molar Mass ( g/mol ) | Key Properties |

| 2-Fluoro-4-(trifluoromethoxy)phenol | 196.11 | Key intermediate. |

| Potassium Carbonate | 138.21 | Base. |

| Ethyl Iodide | 155.97 | Ethylating agent. |

| Acetone | 58.08 | Reaction solvent. |

Alternative Synthetic Considerations

While the proposed route is chemically sound, other strategies could be explored. For instance, an alternative pathway could involve the ortho-fluorination of 4-(trifluoromethoxy)phenol.[10] This would require a specialized electrophilic fluorinating agent, and regioselectivity could be a challenge. Another approach could start from a commercially available difluorinated benzene derivative, followed by selective nucleophilic substitution and functional group interconversions.

Conclusion

The synthesis of this compound can be effectively achieved through a logical, multi-step sequence starting from 4-(trifluoromethoxy)aniline. The key to this synthesis is the successful preparation of the 2-fluoro-4-(trifluoromethoxy)phenol intermediate. The protocols provided in this guide are based on well-established and scalable chemical transformations, offering a solid foundation for the laboratory-scale synthesis of this valuable fluorinated building block. As with any multi-step synthesis, careful optimization of reaction conditions and purification techniques at each stage will be crucial for achieving high overall yields and purity of the final product.

References

-

Williamson Ether Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (1980, November 26).

-

Williamson Ether Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

-

Sladojevich, F., & Buchwald, S. L. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(7), 882–886. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016, August 11).

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979, September 12).

-

Williamson Ether Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

-

MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES. (n.d.). Retrieved January 15, 2026, from [Link]

-

4-(trifluoromethoxy)phenol - 828-27-3, C7H5F3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 15, 2026, from [Link]

- Process for preparing 4-fluoro-3-trifluoromethylphenol. (1999, April 6).

-

CID 160308704 | C14H10F6O4 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. (2026, January 6). Retrieved January 15, 2026, from [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Retrieved January 15, 2026, from [Link]

-

Multi-step organic synthesis using benzene [closed] - Chemistry Stack Exchange. (2021, April 15). Retrieved January 15, 2026, from [Link]

-

Aromatic Chemistry Multi-step Synthesis Practice [Organic synthesis problem explained]. (2021, January 5). YouTube. Retrieved January 15, 2026, from [Link]

-

15.5 Multistep synthesis with aromatics | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Applications of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for the medicinal chemist. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets. This technical guide provides a comprehensive analysis of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, a molecule that, while not extensively studied as a whole, presents a compelling scaffold for the development of novel therapeutics. By dissecting the individual contributions of its constituent functional groups—the trifluoromethoxy group, the ortho-fluoro substituent, and the ethoxy group—we can project its potential applications and delineate a clear path for its experimental validation in a drug discovery program.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the predicted physicochemical properties of this compound, propose potential therapeutic applications based on a structure-activity relationship (SAR) analysis of its components, and provide detailed experimental protocols to validate these hypotheses.

Physicochemical and Pharmacological Impact of Constituent Functional Groups

The unique properties of this compound are a direct result of the interplay between its three key functional groups. Understanding their individual effects is paramount to predicting the overall behavior of the molecule.

The Trifluoromethoxy (-OCF₃) Group: A "Super-Halogen"

The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudo-halogen" due to its strong electron-withdrawing nature and significant lipophilicity.[1] Its incorporation into a drug candidate can offer several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making them resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3] This can significantly increase the half-life of a drug, leading to a more favorable dosing regimen.[4]

-

Modulation of Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[2] This property can enhance a molecule's ability to cross cellular membranes, potentially improving oral absorption and penetration of the blood-brain barrier.[2][4]

-

Improved Binding Affinity: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the target protein through dipole-dipole or other non-covalent interactions.[2]

The Ortho-Fluoro (-F) Substituent: A Strategic Modifier

The placement of a single fluorine atom on an aromatic ring is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[5][6] An ortho-fluoro substituent, as seen in the target molecule, can have specific effects:

-

Blocking Metabolic Hotspots: A fluorine atom can be strategically placed to block sites of metabolic oxidation.[5][6] In this case, the fluorine at the 1-position could prevent hydroxylation of the aromatic ring at that position.

-

Altering pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility and target engagement.[7]

-

Conformational Control: The ortho-fluoro group can influence the conformation of the adjacent ethoxy group, potentially locking the molecule into a more bioactive conformation for a specific target.

The Ethoxy (-OCH₂CH₃) Group: A Modulator of Potency and Pharmacokinetics

The ethoxy group, while less metabolically stable than its fluorinated counterparts, plays a crucial role in modulating a molecule's properties. It is often a site for metabolic attack (O-dealkylation). However, its presence also contributes to the overall lipophilicity and can be involved in crucial hydrogen bond acceptor interactions within a protein's binding pocket. The potential for metabolic liability of the ethoxy group can be a strategic consideration, for instance, in the design of prodrugs. In the context of this compound, the presence of the ortho-fluoro and the para-trifluoromethoxy groups may electronically shield the ethoxy group to some extent, potentially reducing its rate of metabolism.

Predicted Physicochemical Profile of this compound

Based on the analysis of its constituent functional groups, we can predict the following physicochemical properties for this compound:

| Property | Predicted Impact | Rationale |

| Metabolic Stability | High | The trifluoromethoxy group is highly resistant to metabolism.[2][3] The ortho-fluoro group can block a potential site of aromatic hydroxylation.[5][6] |

| Lipophilicity (LogP) | High | The trifluoromethoxy group is a strong contributor to lipophilicity.[2] The ethoxy group also increases lipophilicity. |

| Membrane Permeability | High | The predicted high lipophilicity suggests good passive diffusion across cell membranes. |

| Aqueous Solubility | Low | The high lipophilicity will likely result in poor aqueous solubility. |

| Plasma Protein Binding | High | Highly lipophilic compounds tend to exhibit high plasma protein binding. |

Potential Therapeutic Applications

The predicted properties of this compound make it an attractive scaffold for the development of drugs targeting a variety of therapeutic areas, particularly those requiring CNS penetration or long half-lives.

-

Central Nervous System (CNS) Disorders: The high lipophilicity of the molecule suggests it may be capable of crossing the blood-brain barrier. This makes it a promising starting point for the development of drugs targeting CNS disorders such as depression, anxiety, neuropathic pain, or neurodegenerative diseases. The trifluoromethyl group, a close relative of the trifluoromethoxy group, is a common feature in many CNS-acting drugs, including the antidepressant fluoxetine.

-

Oncology: The enhanced metabolic stability could be advantageous in the development of anticancer agents, where maintaining therapeutic concentrations for extended periods is crucial. Many kinase inhibitors and other targeted cancer therapies incorporate fluorinated moieties to improve their pharmacokinetic profiles.

-

Infectious Diseases: The development of antiviral or antibacterial agents with long half-lives can improve patient compliance and therapeutic efficacy. The metabolic robustness imparted by the fluorinated groups makes this scaffold a candidate for such applications.

Experimental Validation Workflows

To validate the predicted properties and explore the therapeutic potential of this compound, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are recommended.

Diagram of the Proposed Experimental Workflow

Caption: Proposed experimental workflow for the in vitro characterization of this compound.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.[8][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Liver Microsomes: Thaw human or other species-specific liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[10]

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[10]

-

-

Incubation:

-

Pre-warm the microsomal solution and test compound working solution (e.g., 1 µM final concentration) at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3]

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Calculate the half-life from the slope of the linear regression.

-

Calculate intrinsic clearance using the appropriate formulas.

-

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to predict intestinal permeability and identify potential for active efflux.[11][12]

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

-

Add the test compound (e.g., 10 µM) to the donor chamber (apical for A-B transport, basolateral for B-A transport).

-

At specific time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber.

-

-

Sample Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the Papp value for both directions.

-

Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]

-

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which is a critical parameter as only the unbound fraction is typically pharmacologically active.[14][15]

Objective: To determine the percentage of this compound that is bound to plasma proteins.

Methodology:

-

Assay Setup: Use a Rapid Equilibrium Dialysis (RED) device.[15]

-

Add plasma spiked with the test compound (e.g., 1 µM) to one chamber of the RED device.

-

Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

-

-

Incubation: Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

-

Sample Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS.

-

Data Analysis: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. A detailed analysis of its constituent functional groups predicts a molecule with high metabolic stability and lipophilicity, making it a strong candidate for the development of drugs targeting the CNS, oncology, and infectious diseases. The experimental workflows outlined in this guide provide a clear and robust strategy for validating these predicted properties and advancing this or structurally similar molecules through the drug discovery pipeline. By leveraging the principles of rational drug design and a thorough in vitro characterization, the full therapeutic potential of this and other novel fluorinated compounds can be realized.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

-

Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - Cygnus Technologies. Available at: [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

-

In vitro drug metabolism: for the selection of your lead compounds - Synvolux. Available at: [Link]

-

Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Caco2 assay protocol - University of Washington. Available at: [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]

-

Microsomal Stability Assay - Creative Bioarray. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism - protocols.io. Available at: [Link]

-

Plasma Protein Binding Assay - Domainex. Available at: [Link]

-

Plasma Protein Binding Assay - Visikol. Available at: [Link]

-

In-vitro plasma protein binding - Protocols.io. Available at: [Link]

-

Trifluoromethoxybenzene - ChemBK. Available at: [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available at: [Link]

-

Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Available at: [Link]

-

Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]

-

Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications - Taylor & Francis Online. Available at: [Link]

-

Metabolic Stability Assays - Merck Millipore. Available at: [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling - Springer. Available at: [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Caco-2 Permeability Assay - Evotec. Available at: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. Available at: [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF - ResearchGate. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

(Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem. Available at: [Link]

-

Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]

-

Full article: The role of fluorine in medicinal chemistry - Taylor & Francis Online. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies - ScienceDirect. Available at: [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.

-

Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. Available at: [Link]

- WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.

-

Synthesis of trifluoromethoxybenzene - PrepChem.com. Available at: [Link]

-

Bioisosteres of Common Functional Groups - MacMillan Group, Princeton University. Available at: [Link]

-

Functional Isomerism in Esters with Ethoxy Groups - CSIR NET LIFE SCIENCE COACHING. Available at: [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]

-

Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available at: [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 9. mttlab.eu [mttlab.eu]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. enamine.net [enamine.net]

- 13. Caco-2 Permeability | Evotec [evotec.com]

- 14. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

A Technical Guide to the Biological Activity Screening of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene Derivatives

Introduction: Rationale for a Focused Screening Initiative

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the metabolic stability, membrane permeability, and target binding affinity of bioactive compounds.[1][2] The subject of this guide, derivatives of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, represents a particularly compelling class of molecules. This core structure combines three distinct, pharmacologically relevant motifs:

-

A Fluorine Substituent: As a bioisostere for a hydrogen atom, it can modulate electronic properties and block metabolic oxidation at that position.[4]

-

A Trifluoromethoxy (-OCF₃) Group: This group is highly lipophilic and metabolically stable, often improving a compound's pharmacokinetic profile.[5] It is increasingly utilized in both pharmaceutical and agrochemical research.[5]

-

An Ethoxy (-OCH₂CH₃) Group: This alkoxy group can influence solubility and provides a potential vector for hydrogen bonding, contributing to receptor-ligand interactions.

Given this confluence of advantageous structural features, a systematic screening of a library of this compound derivatives is a logical and promising endeavor. This guide outlines a multi-tiered, field-proven strategy for conducting a broad-spectrum primary biological activity screen, followed by a logical framework for hit prioritization and illustrative secondary validation. Our approach is designed to efficiently identify and characterize derivatives with potential therapeutic value across cytotoxic, antimicrobial, and antioxidant domains.

Part I: The Primary Screening Cascade: Casting a Wide Net

The foundational principle of a primary screen is to cost-effectively survey a compound library for any signal of biological activity. We employ a battery of robust, high-throughput assays that cover distinct biological endpoints. This parallel screening approach maximizes the potential for discovering novel activities that may not have been predicted from the core structure alone.

Caption: High-level workflow for the primary biological activity screening cascade.

Assay 1: In Vitro Cytotoxicity Profiling

Causality & Objective: The initial cytotoxicity screen serves a dual purpose. First, it identifies compounds with potential as anticancer agents by measuring their ability to inhibit cell proliferation or induce cell death. Second, it provides a crucial baseline toxicity profile, which is essential for interpreting results from other assays. A compound that shows activity in an antimicrobial assay, for instance, must be evaluated for general cytotoxicity to ensure its effect is specific to the microbe and not due to broad cellular toxicity. We utilize the MTT assay, a classic, reliable, and cost-effective colorimetric method that measures the metabolic activity of living cells.[6][7]

Experimental Protocol: MTT Assay

-

Cell Culture: Maintain human cancer cells (e.g., MCF-7, breast adenocarcinoma) and a non-cancerous human cell line (e.g., HEK293, embryonic kidney) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the media containing the various compound concentrations. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (0.5% DMSO), and a negative control (medium only). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

| Compound ID | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| DER-001 | MCF-7 | 12.5 ± 1.1 | 4.8 |

| DER-002 | MCF-7 | > 100 | N/A |

| DER-003 | MCF-7 | 8.2 ± 0.7 | 9.1 |

| DER-004 | MCF-7 | 45.1 ± 3.5 | 1.3 |

| Doxorubicin | MCF-7 | 0.9 ± 0.1 | 11.2 |

| ¹ Selectivity Index (SI) = IC₅₀ in HEK293 cells / IC₅₀ in MCF-7 cells. A higher SI is desirable. |

Assay 2: Antimicrobial Activity Assessment

Causality & Objective: The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal properties. Fluorinated compounds have a history of success in this area (e.g., fluoroquinolones).[4] We employ the broth microdilution method, a quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC).[8][9][10] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism, providing a standardized measure of potency.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Use standard reference strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[9] Culture them overnight and then dilute the suspension to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (a known antibiotic like Ciprofloxacin for bacteria, Fluconazole for fungi), a negative/sterility control (broth only), and a growth control (broth + inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (i.e., no visible growth) is observed.

Data Presentation: Hypothetical Antimicrobial Screening Data

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| DER-001 | 32 | >128 | 64 |

| DER-002 | >128 | >128 | >128 |

| DER-003 | >128 | >128 | >128 |

| DER-004 | 8 | 64 | 128 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Assay 3: Antioxidant Capacity Evaluation

Causality & Objective: Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous pathologies, including neurodegenerative diseases, inflammation, and aging. Screening for antioxidant activity can uncover compounds with cytoprotective potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to assess a compound's ability to act as a free radical scavenger through hydrogen atom donation.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stable 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Compound Preparation: Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to the wells.

-

Initiation: Add 100 µL of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

-

Controls: Use Ascorbic acid or Trolox as a positive control and methanol as a blank.[11]

-

Data Acquisition: Measure the decrease in absorbance at 517 nm. The purple DPPH radical becomes a colorless or pale yellow reduced form when it accepts a hydrogen atom.[12]

-

Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The EC₅₀ (half-maximal effective concentration) can be calculated for active compounds.

Data Presentation: Hypothetical Antioxidant Activity Data

| Compound ID | % Inhibition at 50 µM | EC₅₀ (µM) |

| DER-001 | 78.5% | 22.4 |

| DER-002 | 12.1% | >100 |

| DER-003 | 45.3% | 55.1 |

| DER-004 | 15.8% | >100 |

| Ascorbic Acid | 95.2% | 8.7 |

Part II: Hit Prioritization - A Logic-Driven Approach

A "hit" is a compound that meets predefined activity and selectivity thresholds in the primary screen. The goal is to select the most promising candidates for more resource-intensive secondary screening while deprioritizing compounds that are non-specific, weakly active, or pan-assay interference compounds (PAINS).

Caption: Decision tree for prioritizing hits from the primary screening data.

Based on the hypothetical data and this logic tree:

-

DER-003 would be prioritized for anticancer follow-up (IC₅₀ = 8.2 µM, SI = 9.1).

-

DER-004 would be prioritized for antimicrobial follow-up (MIC = 8 µg/mL, IC₅₀ > 32 µM).

-

DER-001 would be prioritized for antioxidant follow-up (EC₅₀ = 22.4 µM).

Part III: Illustrative Secondary Assays for Mechanistic Insight

After prioritizing hits, the focus shifts from "if" a compound is active to "how" it is active. Secondary assays are designed to validate the primary hit and begin to elucidate the mechanism of action.

Example 1: Follow-up on a Selective Cytotoxic Hit (DER-003)

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a hallmark of many effective anticancer drugs.